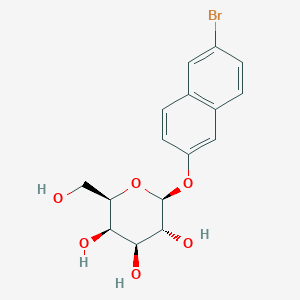

6-Bromo-2-naphthyl beta-D-galactopyranoside

Beschreibung

6-Bromo-2-naphthyl β-D-galactopyranoside (BNG) is a synthetic glycoside substrate widely used to detect β-galactosidase activity. Upon enzymatic hydrolysis, BNG releases 6-bromo-2-naphthol, which couples with diazo dyes (e.g., diazo blue B) to form colored precipitates, enabling sensitive detection in assays like dot-blotting . BNG’s high sensitivity (detecting as low as 0.0015 units of β-galactosidase in 10 minutes) makes it ideal for activity staining and enzyme kinetics studies . Its structure comprises a β-D-galactopyranose linked to a brominated naphthyl group, distinguishing it from analogs with different sugars or detection mechanisms.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRXQZJJCPRATR-LYYZXLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165959 | |

| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15572-30-2 | |

| Record name | 6-Bromo-2-naphthalenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemische Analyse

Biochemical Properties

6-Bromo-2-naphthyl b-D-galactoside serves as a substrate for β-glycosidases. When hydrolyzed, it forms an insoluble colored product. This property makes it a useful tool in biochemical assays where it can be used to detect the presence and activity of β-glycosidase enzymes.

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-2-naphthyl b-D-galactoside is primarily through its interaction with β-glycosidases. These enzymes cleave the glycosidic bond of the compound, leading to the release of a 6-bromo-2-naphthyl moiety and a galactose molecule

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dry, sealed environment, preferably in a freezer under -20°C to maintain its stability.

Biologische Aktivität

6-Bromo-2-naphthyl beta-D-galactopyranoside (6BNG) is a synthetic compound widely utilized in biochemical research, particularly as a substrate for the enzyme beta-galactosidase. Its ability to undergo hydrolysis to produce a chromogenic product makes it an invaluable tool for studying enzyme kinetics and cellular processes. This article delves into the biological activities of 6BNG, emphasizing its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₇BrO₆

- Molecular Weight : 385.21 g/mol

- Structure : 6BNG consists of a brominated naphthyl group linked to a beta-D-galactopyranoside moiety, which is crucial for its interactions with beta-galactosidase enzymes.

6BNG primarily functions as a substrate for beta-galactosidase, an enzyme that catalyzes the hydrolysis of galactosides into monosaccharides. The reaction can be summarized as follows:

The hydrolysis of 6BNG releases 6-bromo-2-naphthol, which exhibits a distinct color change detectable via spectrophotometry. This property allows researchers to quantify enzyme activity and assess metabolic pathways involving galactose.

Biological Applications

1. Enzyme Activity Assays

6BNG is extensively used in enzyme assays to measure beta-galactosidase activity in various biological systems, including microbial and mammalian cells. The chromogenic nature of the product enables straightforward quantification through absorbance measurements at specific wavelengths.

2. Cellular Staining

The compound serves as a substrate for cellular staining techniques, allowing researchers to identify and differentiate cell types based on their beta-galactosidase activity. This application is particularly useful in developmental biology and cancer research.

3. Gene Expression Studies

In reporter gene assays, 6BNG is linked to promoters of interest. If the promoter is active, the resulting expression of beta-galactosidase leads to the cleavage of 6BNG, producing a detectable signal that reflects gene expression levels under various conditions.

Case Study 1: Enzyme Kinetics

A study examined the kinetic parameters of beta-galactosidase from Escherichia coli using 6BNG as a substrate. The results indicated that the enzyme exhibited Michaelis-Menten kinetics with a Km value of approximately 0.5 mM, demonstrating high affinity for 6BNG compared to other substrates .

Case Study 2: Cellular Staining in Cancer Research

Research utilizing 6BNG for cellular staining revealed differential beta-galactosidase activity in cancerous versus non-cancerous cells. The study highlighted that cancer cells exhibited significantly higher enzymatic activity, suggesting potential applications in cancer diagnostics and therapeutics .

Comparative Analysis with Other Substrates

| Substrate | Km (mM) | Color Change | Application |

|---|---|---|---|

| This compound | 0.5 | Yes | Enzyme assays |

| 4-Methylumbelliferyl beta-D-galactopyranoside (MUG) | 0.8 | Yes | Enzyme assays |

| X-Gal (5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside) | 1.0 | Yes | Histochemical staining |

Wissenschaftliche Forschungsanwendungen

Substrate for β-Galactosidase

Overview:

BNG serves as a substrate for β-galactosidase, enabling the detection and quantification of enzyme activity. Upon hydrolysis by the enzyme, it produces a colored product, which can be measured spectrophotometrically.

Case Study:

In a study by Dahlqvist et al. (1965), BNG was used to investigate the enzymatic properties and distribution of β-galactosidases in rat intestines. The results highlighted the enzyme's activity in various intestinal segments, contributing to our understanding of carbohydrate digestion in mammals .

Molecular Biology Applications

Gene Expression Monitoring:

BNG is employed to monitor gene expression in various organisms. It is particularly useful in cloning experiments where the presence of β-galactosidase indicates successful gene insertion.

Case Study:

A study demonstrated the use of BNG in Escherichia coli to assess gene expression levels following transformation with plasmids containing the lacZ gene, which encodes β-galactosidase. The hydrolysis of BNG allowed researchers to quantify the expression levels through colorimetric assays .

Immunological Applications

Enzyme-Linked Immunosorbent Assay (ELISA):

BNG has been utilized in ELISA protocols as a substrate for detecting specific antibodies or antigens. The enzymatic reaction provides a measurable signal proportional to the concentration of the target molecule.

Case Study:

In an immunological study, BNG was incorporated into an ELISA setup to detect antibodies against specific pathogens. The assay's sensitivity was significantly enhanced by using BNG, allowing for lower detection limits compared to traditional substrates .

Histochemical Applications

Tissue Localization Studies:

The compound is also used in histochemistry to localize β-galactosidase activity within tissue sections. When tissues are incubated with BNG, regions expressing β-galactosidase can be visualized through colorimetric changes.

Case Study:

Research published in The Plant Journal (2009) utilized BNG to map β-glycosidase activity in plant tissues. The study provided insights into enzyme localization and its role in plant development and response to environmental stimuli .

Analytical Chemistry

Chromatographic Analysis:

BNG is employed as a standard in high-performance liquid chromatography (HPLC) for separating and analyzing glycosides and related compounds.

Data Table: HPLC Parameters for BNG Analysis

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile/Water (70:30) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 280 nm |

This table summarizes key parameters used during HPLC analysis involving BNG, demonstrating its utility in analytical chemistry applications .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- BNG excels in sensitivity for blot-based assays but has lower solubility compared to ONPG or DiFMUG.

- DiFMUG and DDAOG are superior for fluorescence-based applications, while X-gal is preferred for visual colony screening.

Structural Analogs with Different Sugar Moieties

BNG belongs to a broader class of naphthyl glycosides. Substituting the galactose moiety alters enzyme specificity and biological activity:

6-Bromo-2-naphthyl α-D-mannopyranoside

- Target Enzyme: α-Mannosidase.

- Applications: Inhibits α-mannosidase, blocking oligosaccharide processing in glycoproteins. Reduces TNFα production in microglia by suppressing NFκB .

- Comparison with BNG : Targets a different enzyme class (glycoside hydrolase family 38 vs. β-galactosidase in family 2) and has anti-inflammatory effects absent in BNG .

6-Bromo-2-naphthyl β-D-glucopyranoside

Vorbereitungsmethoden

Reaction Conditions and Reagents

The reaction employs toluene-4-sulfonic acid as a Brønsted acid catalyst and sodium methoxide as a base, dissolved in anhydrous methanol. The acidic environment facilitates the activation of the galactopyranoside’s anomeric carbon, while sodium methoxide ensures deprotonation of the 6-bromo-2-naphthol nucleophile. Key parameters include:

The reaction proceeds via a Fischer glycosidation mechanism , where the acid protonates the hydroxyl group of galactose, generating an oxocarbenium ion intermediate. The 6-bromo-2-naphthol attacks the anomeric carbon, forming the beta-glycosidic bond stereospecifically.

Purification and Isolation Strategies

Post-synthesis purification is critical due to potential byproducts such as unreacted naphthol or alpha-anomer contamination.

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for purification. The Newcrom R1 column (3 µm particles) with a mobile phase of acetonitrile-water-phosphoric acid (70:30:0.1 v/v) achieves baseline separation of the target compound. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.

Crystallization

Recrystallization from ethanol-water (4:1) yields pure this compound as white crystals, with a melting point of 213–216°C.

Physicochemical Characterization

Post-purification validation ensures structural fidelity and purity. Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 213–216°C | |

| Boiling Point | 609°C | |

| Density | 1.698 g/cm³ | |

| LogP | 1.97 | |

| Refractive Index | 1.449 |

Mechanistic Insights and Stereochemical Control

The beta-configuration of the glycosidic bond is ensured by the participating neighboring group effect of the C2 hydroxyl group in galactose. The transient oxocarbenium ion adopts a chair conformation, directing nucleophilic attack from the beta face. Competitive alpha-anomer formation is suppressed by the steric hindrance of the 6-bromo-2-naphthyl group.

Scalability and Industrial Relevance

The Cohen et al. method is scalable to gram-scale production, with HPLC purification accommodating preparative isolation. However, the use of toluene-4-sulfonic acid necessitates corrosion-resistant equipment, and sodium methoxide demands anhydrous conditions to prevent hydrolysis.

Q & A

Q. How is 6-Bromo-2-naphthyl β-D-galactopyranoside utilized as a substrate in β-galactosidase activity assays?

This compound acts as a chromogenic substrate, where enzymatic hydrolysis by β-galactosidase releases 6-bromo-2-naphthol, producing a colored product detectable via spectrophotometry at 540–580 nm. To quantify activity, prepare a reaction mixture containing the enzyme, substrate (0.1–1.0 mM), and buffer (e.g., phosphate buffer, pH 6.0–7.5). Monitor absorbance over time, using initial linear rates to calculate enzyme activity (units/mg protein). Include negative controls (e.g., heat-inactivated enzyme) to confirm specificity .

Q. What are the critical parameters for optimizing hydrolysis rates in kinetic studies using this substrate?

Key parameters include:

- pH : Optimal activity for most β-galactosidases occurs between pH 6.0–7.4. Deviations can reduce hydrolysis efficiency.

- Temperature : Standard assays are conducted at 25–37°C. Higher temperatures may denature the enzyme.

- Substrate concentration : Use a saturating concentration (above Km) to ensure maximal velocity (Vmax). Perform Michaelis-Menten kinetics to determine Km and Vmax .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzymatic assays (e.g., unexpected inhibition or nonlinear kinetics)?

Contradictions may arise from:

- Substrate impurities : Validate purity via HPLC or NMR. Impurities (e.g., α-anomers) can alter kinetics .

- Enzyme inhibitors : Test for contaminants (e.g., heavy metals) in reaction buffers. Use chelating agents like EDTA if necessary.

- Alternative pathways : Confirm specificity with β-galactosidase inhibitors (e.g., galactose) or genetic knockouts. Cross-validate with alternative substrates (e.g., o-nitrophenyl β-D-galactopyranoside) .

Q. What synthetic strategies are employed to produce 6-Bromo-2-naphthyl β-D-galactopyranoside, and how is purity ensured?

Synthesis typically involves:

- Glycosylation : React 6-bromo-2-naphthol with peracetylated galactose donors (e.g., β-D-galactopyranosyl trichloroacetimidate) under Lewis acid catalysis (BF3·Et2O).

- Deprotection : Remove acetyl groups via alkaline hydrolysis (e.g., NaOMe/MeOH).

- Characterization : Confirm structure using ¹H/¹³C NMR and mass spectrometry. Purity (>95%) is verified via reverse-phase HPLC with UV detection at 280 nm .

Q. How does computational modeling enhance the understanding of β-galactosidase interactions with this substrate?

Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations can predict:

- Binding affinities : Identify key residues (e.g., Glu, Asp) involved in substrate recognition.

- Transition states : Model the hydrolysis mechanism (e.g., retaining vs. inverting pathways).

- Mutagenesis guidance : Predict mutations (e.g., E537Q in E. coli β-galactosidase) to test catalytic efficiency experimentally .

Q. What are the limitations of using 6-Bromo-2-naphthyl β-D-galactopyranoside in high-throughput screening (HTS)?

Limitations include:

- Solubility : Limited aqueous solubility may require organic co-solvents (e.g., DMSO ≤5%), which can denature enzymes.

- Signal interference : Colored reaction products may overlap with test compounds in multiplex assays.

- Sensitivity : Fluorogenic substrates (e.g., 4-methylumbelliferyl β-D-galactopyranoside) offer higher sensitivity for low-activity enzymes .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.